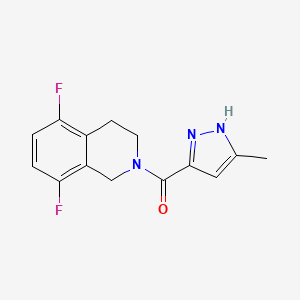![molecular formula C12H16ClNO3S B7583593 [1-[(2-Chlorophenyl)methylsulfonyl]pyrrolidin-2-yl]methanol](/img/structure/B7583593.png)
[1-[(2-Chlorophenyl)methylsulfonyl]pyrrolidin-2-yl]methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[1-[(2-Chlorophenyl)methylsulfonyl]pyrrolidin-2-yl]methanol, also known as CPMM, is a chemical compound that has been studied for its potential use in scientific research. CPMM is a white crystalline powder that is soluble in water and organic solvents. In
Mecanismo De Acción
[1-[(2-Chlorophenyl)methylsulfonyl]pyrrolidin-2-yl]methanol binds to the sigma-1 receptor, which is a chaperone protein located in the endoplasmic reticulum. This binding leads to the activation of various signaling pathways, including the phosphoinositide 3-kinase (PI3K)/Akt pathway and the extracellular signal-regulated kinase (ERK) pathway. These pathways are involved in cellular processes such as cell survival, proliferation, and differentiation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to increase the release of dopamine in the brain, which is involved in reward and motivation. This compound has also been shown to reduce the expression of inflammatory cytokines, which are involved in various diseases such as Alzheimer's disease and multiple sclerosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
[1-[(2-Chlorophenyl)methylsulfonyl]pyrrolidin-2-yl]methanol has several advantages for lab experiments. It has a high affinity for the sigma-1 receptor, which makes it a useful tool for studying the function of this receptor. This compound is also relatively easy to synthesize, which makes it readily available for research purposes. However, there are some limitations to using this compound in lab experiments. It has a low water solubility, which can make it difficult to administer in certain experiments. Additionally, this compound has been shown to have some toxicity in animal models, which can limit its use in certain studies.
Direcciones Futuras
There are several future directions for research on [1-[(2-Chlorophenyl)methylsulfonyl]pyrrolidin-2-yl]methanol. One area of interest is the potential use of this compound in treating drug addiction. Further studies are needed to determine the effectiveness of this compound in reducing the rewarding effects of drugs of abuse. Another area of interest is the potential use of this compound in treating neurodegenerative diseases such as Alzheimer's disease. Further studies are needed to determine the effect of this compound on the expression of inflammatory cytokines in the brain. Finally, future studies could focus on developing new analogs of this compound with improved water solubility and reduced toxicity.
Métodos De Síntesis
[1-[(2-Chlorophenyl)methylsulfonyl]pyrrolidin-2-yl]methanol can be synthesized using a multistep process that involves the reaction of 2-chlorobenzaldehyde with pyrrolidine and sodium methoxide to form 1-(2-chlorophenyl)-2-pyrrolidinemethanol. This intermediate is then reacted with methanesulfonyl chloride to produce this compound.
Aplicaciones Científicas De Investigación
[1-[(2-Chlorophenyl)methylsulfonyl]pyrrolidin-2-yl]methanol has been studied for its potential use in scientific research, specifically in the field of neuroscience. It has been shown to have an affinity for the sigma-1 receptor, which is involved in various cellular processes such as calcium signaling and neuroprotection. This compound has also been studied for its potential use in treating drug addiction, as it has been shown to reduce the rewarding effects of cocaine and morphine in animal models.
Propiedades
IUPAC Name |
[1-[(2-chlorophenyl)methylsulfonyl]pyrrolidin-2-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClNO3S/c13-12-6-2-1-4-10(12)9-18(16,17)14-7-3-5-11(14)8-15/h1-2,4,6,11,15H,3,5,7-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVWPYESECDKSMQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)S(=O)(=O)CC2=CC=CC=C2Cl)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

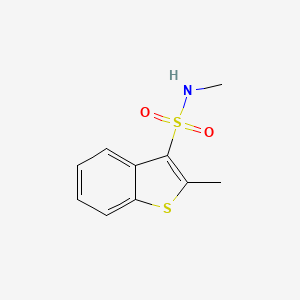
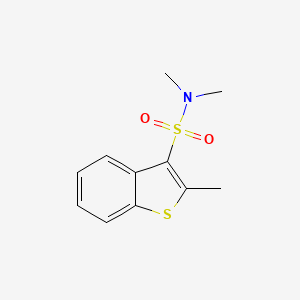

![1-[(2-chloro-4-methoxyphenyl)methyl]-1H-1,2,4-triazole](/img/structure/B7583544.png)
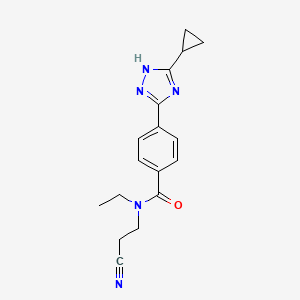
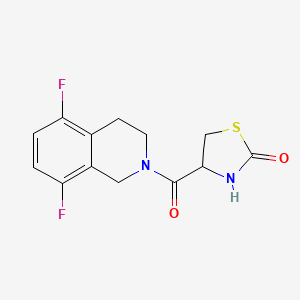




![1-[(2-Chlorophenyl)methylsulfonyl]piperidin-4-ol](/img/structure/B7583587.png)

